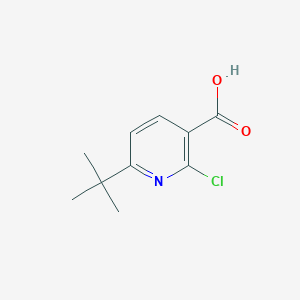
3-Pyridinecarboxylic acid, 2-chloro-6-(1,1-dimethylethyl)-
Overview
Description
3-Pyridinecarboxylic acid, 2-chloro-6-(1,1-dimethylethyl)-, also known as 3-PCCA, is a chemical compound used in a variety of scientific research applications. It is an organic compound with a molecular formula of C9H11ClNO2. It is a colorless solid with a melting point of 135 °C and a boiling point of 229 °C. It is soluble in water and ethanol, and insoluble in ether and petroleum ether. It is used in a variety of scientific research applications, including synthesis, biochemistry, and physiology. It is also used in laboratory experiments.
Scientific Research Applications
Hypoglycemic Agent Development
3-Pyridinecarboxylic acid derivatives, specifically 1,2-dihydro-2-oxo-6-(2,2-dimethylpropyl)-3-pyridinecarboxylic acid and its analogues, have been identified as a new class of oral hypoglycemic agents. These compounds demonstrate hypoglycemic activity without the undesirable mechanisms associated with nicotinic acid. A series of these compounds were synthesized and evaluated, with variations in the substituents primarily at the 6-position, revealing a range of hypoglycemic potencies. The most potent derivatives include those with 6-(2,2-dimethylpropyl), 6-(2,2-dimethylbutyl), and 6-(1,1-dimethylethyl) substituents, among others. This research highlights the potential of these compounds in developing new treatments for diabetes mellitus (Youngdale & Oglia, 1985).
Insecticide Intermediate
The compound 3-[(E)-2-Chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethyl-N-(3-pyridyl)cyclopropanecarboxamide acetone hemisolvate, which contains a pyridine ring, serves as a crucial intermediate for tefluthrin, a potent insecticide used to control a broad spectrum of soil insect pests in crops like maize and sugar beet. The incorporation of a pyridine ring is a common strategy in pesticide discovery due to its effectiveness in various chemical structures (Liu et al., 2006).
Cardiotonic Activity Research
Research into 2-substituted 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids and their methyl or ethyl esters, including those with a 2-(1,1-dimethylethyl) substituent, has shown that certain derivatives exhibit significant cardiotonic activity. These compounds, acting as analogues to milrinone, were evaluated for their potential to enhance the contractile activity and frequency rate of atrial muscle in guinea pigs, with some showing notable positive inotropic effects (Mosti et al., 1992).
Synthesis of Nicotinic Acid Derivatives
Nicotinic acid hydrazide derivatives, synthesized from pyridine-3-carboxylic acid through various chemical reactions, have been screened for their antimycobacterial activity. These derivatives represent a class of compounds with potential applications in treating mycobacterial infections, showcasing the versatility of pyridinecarboxylic acid derivatives in pharmaceutical research (R.V.Sidhaye et al., 2011).
properties
IUPAC Name |
6-tert-butyl-2-chloropyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-10(2,3)7-5-4-6(9(13)14)8(11)12-7/h4-5H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBSSLLKVDMOQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=C(C=C1)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyridinecarboxylic acid, 2-chloro-6-(1,1-dimethylethyl)- | |
CAS RN |
1211588-66-7 | |
| Record name | 6-tert-butyl-2-chloropyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



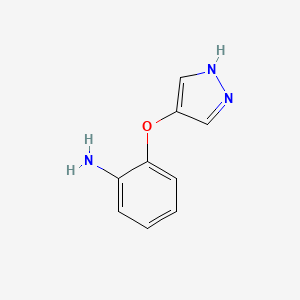
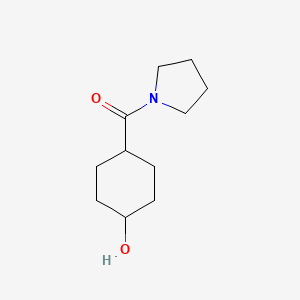

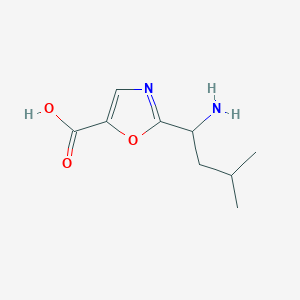
![(3S)-octahydropyrido[2,1-c]morpholine-3-carbonitrile](/img/structure/B1407335.png)
![[1-(Pyrrolidin-1-ylcarbonyl)butyl]amine hydrochloride](/img/structure/B1407336.png)
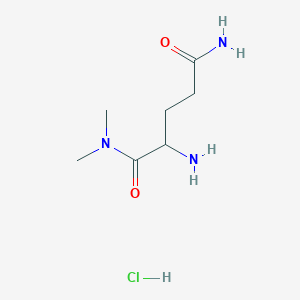
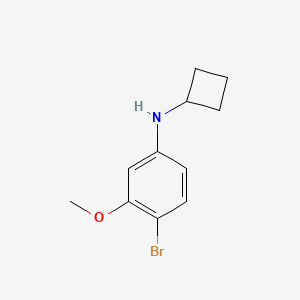

![1-[4-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride](/img/structure/B1407344.png)

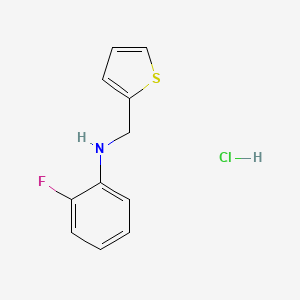
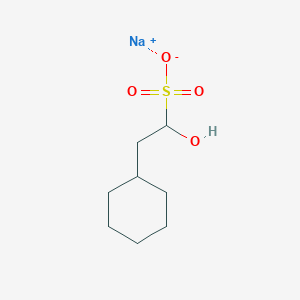
![[4-(1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl]amine hydrochloride](/img/structure/B1407350.png)